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molecular formula C12H13BrN2O2 B8371373 4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole

4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole

Cat. No. B8371373
M. Wt: 297.15 g/mol
InChI Key: OYZQXVUFXGJCLP-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

To an oven-dried pressure tube was added 5-(4-bromo-3,5-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole (0.4 g, 0.91 mmol), methylamine-THF solution (1.8 mL of a 2.0 M solution, 3.6 mmol), and xylenes (5 mL). The tube was sealed under argon then heated at 135° C. for 15 hours. After cooling to room temperature, the reaction mixture was transferred and concentrated in vacuo then partitioned between EtOAc and H2O. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organics were washed with brine twice, dried over Na2SO4 and concentrated. Purification by chromatography (50-100% EtOAc-hexanes then 2-5% MeOH-EtOAc) provided 4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole as a light yellow solid (0.056 g, 21% yield).
Name
5-(4-bromo-3,5-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
methylamine THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
5 mL
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]2O[CH:13]=[N:12][CH:11]2S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][C:3]=1[O:25][CH3:26].[CH3:27][NH2:28].C1COCC1>CO.CCOC(C)=O>[Br:1][C:2]1[C:3]([O:25][CH3:26])=[CH:4][C:5]([C:10]2[N:28]=[CH:27][N:12]([CH3:13])[CH:11]=2)=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
5-(4-bromo-3,5-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole
Quantity
0.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)C1C(N=CO1)S(=O)(=O)C1=CC=C(C)C=C1)OC
Name
methylamine THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN.C1CCOC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
xylenes
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed under argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
then partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (50-100% EtOAc-hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C=1N=CN(C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.056 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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